molecular formula C13H18BrNO3 B8241047 4-Bromo-N-isopropyl-2-(2-methoxyethoxy)benzamide

4-Bromo-N-isopropyl-2-(2-methoxyethoxy)benzamide

Cat. No.: B8241047
M. Wt: 316.19 g/mol
InChI Key: YTBLYGMRYSTEMI-UHFFFAOYSA-N
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Description

4-Bromo-N-isopropyl-2-(2-methoxyethoxy)benzamide is an organic compound with the molecular formula C13H18BrNO3. It is a derivative of benzamide, featuring a bromine atom at the 4-position, an isopropyl group attached to the nitrogen atom, and a 2-(2-methoxyethoxy) substituent on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-isopropyl-2-(2-methoxyethoxy)benzamide typically involves multiple steps. One common method starts with the bromination of a suitable benzene derivative to introduce the bromine atom at the 4-position. This is followed by the introduction of the isopropyl group through an amide formation reaction. The final step involves the attachment of the 2-(2-methoxyethoxy) group, which can be achieved through etherification reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-isopropyl-2-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

4-Bromo-N-isopropyl-2-(2-methoxyethoxy)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-isopropyl-2-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets. The bromine atom and the isopropyl group play crucial roles in its binding affinity and selectivity. The compound can modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-isopropyl-2-methoxybenzamide
  • 4-Bromo-N-methoxy-N,2-dimethylbenzamide

Uniqueness

4-Bromo-N-isopropyl-2-(2-methoxyethoxy)benzamide is unique due to the presence of the 2-(2-methoxyethoxy) group, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-2-(2-methoxyethoxy)-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-9(2)15-13(16)11-5-4-10(14)8-12(11)18-7-6-17-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTBLYGMRYSTEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)Br)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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